molecular formula C16H19N5 B12226312 6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12226312
M. Wt: 281.36 g/mol
InChI Key: TWBAUPWLYLAIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a bromoketone, with 2-aminopyridine under specific reaction conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclobutyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and azetidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

6-cyclobutyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H19N5/c1-2-7-17-16(6-1)21-9-13(10-21)20-15-8-14(18-11-19-15)12-4-3-5-12/h1-2,6-8,11-13H,3-5,9-10H2,(H,18,19,20)

InChI Key

TWBAUPWLYLAIGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NC3CN(C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.